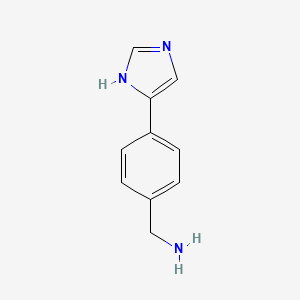

4-(1H-Imidazol-4-YL)-benzylamine

Description

BenchChem offers high-quality 4-(1H-Imidazol-4-YL)-benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-Imidazol-4-YL)-benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(1H-imidazol-5-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIDLCJAORUXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652401 | |

| Record name | 1-[4-(1H-Imidazol-5-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885281-24-3 | |

| Record name | 4-(1H-Imidazol-5-yl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885281-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(1H-Imidazol-5-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1H-Imidazol-4-YL)-benzylamine

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of 4-(1H-Imidazol-4-YL)-benzylamine, a key building block in medicinal chemistry and drug discovery. The imidazole motif is a privileged structure found in numerous bioactive molecules, making robust access to its derivatives critical for research and development.[1][2][3] We present a strategic, multi-step synthetic route beginning from commercially available precursors, centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][4][5] Each experimental choice is rationalized to ensure reproducibility and high yield. The guide culminates in a detailed workflow for the structural elucidation and purity assessment of the final compound, employing state-of-the-art analytical techniques including NMR Spectroscopy, Mass Spectrometry, and HPLC. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and thoroughly validated protocol.

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, serving as the active center in many natural enzymes and forming the structural core of numerous pharmaceuticals with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The title compound, 4-(1H-Imidazol-4-YL)-benzylamine, combines this vital heterocycle with a versatile benzylamine functional group, presenting an ideal scaffold for library synthesis and the development of novel therapeutic agents. Its synthesis, therefore, requires a strategic approach that is both efficient and scalable. This guide details a robust pathway designed for high fidelity and adaptability.

Synthetic Strategy and Retrosynthetic Analysis

The construction of the target molecule is best approached by forming the critical carbon-carbon bond between the phenyl and imidazole rings, followed by functional group interconversion to install the required benzylamine moiety. A retrosynthetic analysis reveals a logical pathway involving a Suzuki-Miyaura cross-coupling reaction, a powerful and widely utilized method in the pharmaceutical industry for its mild conditions and functional group tolerance.[1][4][5]

The key disconnection is made at the phenyl-imidazole bond. This leads to a halo-imidazole and a phenylboronic acid derivative. To circumvent potential side reactions and ensure a clean final conversion, a nitrile group is employed as a stable precursor to the benzylamine.

Figure 1: Retrosynthetic analysis and forward synthetic pathway for 4-(1H-Imidazol-4-YL)-benzylamine.

This strategy involves three primary stages:

-

Protection: The imidazole N-H is protected with a trityl (triphenylmethyl) group. This is a critical step to enhance the solubility of the halo-imidazole in organic solvents and prevent N-arylation during the subsequent coupling reaction.[6]

-

C-C Bond Formation: A Suzuki-Miyaura coupling reaction joins the protected 4-bromo-1-trityl-1H-imidazole with (4-cyanophenyl)boronic acid.

-

Functional Group Transformation: A two-step reduction and deprotection sequence first converts the nitrile to the primary amine, followed by the acid-catalyzed removal of the trityl group to yield the final product.

Experimental Protocols: Synthesis

This section provides detailed, step-by-step methodologies for the synthesis of the target compound and its key intermediates.

Step 1: Synthesis of 4-Bromo-1-trityl-1H-imidazole

The initial step involves the protection of commercially available 4-bromo-1H-imidazole. The bulky trityl group is selected for its ease of introduction and its clean, acid-labile removal at the end of the synthesis.

-

Protocol:

-

To a stirred solution of 4-bromo-1H-imidazole (1.0 eq) in a 1:1 mixture of dichloromethane and tetrahydrofuran, add triethylamine (1.5 eq).

-

Slowly add a solution of triphenylmethyl chloride (Trityl-Cl, 1.1 eq) in dichloromethane at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring completion by TLC.

-

Upon completion, quench the reaction with water and add 1 N HCl to neutralize the excess triethylamine.

-

Extract the product into dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-1-trityl-1H-imidazole.[6] The product is typically a solid and can be used in the next step without further purification if desired.

-

-

Causality: Triethylamine acts as a base to deprotonate the imidazole N-H, facilitating the nucleophilic attack on the trityl chloride. The mixed solvent system ensures the solubility of both the starting material and the product.

Step 2: Suzuki Coupling to Synthesize 4-(1-Trityl-1H-imidazol-4-yl)benzonitrile

This is the key bond-forming step. The palladium catalyst facilitates the cross-coupling between the aryl bromide and the boronic acid.

-

Protocol:

-

To a reaction vessel, add 4-bromo-1-trityl-1H-imidazole (1.0 eq), (4-cyanophenyl)boronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Add a suitable solvent system, such as a mixture of toluene and ethanol, followed by an aqueous solution of a base, typically 2 M sodium carbonate (Na₂CO₃, 3.0 eq).

-

Degas the mixture thoroughly with argon or nitrogen to prevent oxidation of the Pd(0) catalyst.

-

Heat the reaction mixture to reflux (approx. 80-90 °C) and stir vigorously for 12-18 hours until TLC or LC-MS analysis indicates the consumption of the starting bromide.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to afford 4-(1-trityl-1H-imidazol-4-yl)benzonitrile.

-

-

Causality: The palladium(0) catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5] The base is required for the transmetalation step, activating the boronic acid. The biphasic solvent system is effective for this type of coupling.

Step 3: Reduction and Deprotection to Yield 4-(1H-Imidazol-4-YL)-benzylamine

The final stage involves the conversion of the nitrile to the benzylamine and removal of the trityl protecting group. This is accomplished in two distinct operations to ensure a clean transformation.

-

Protocol 3a: Nitrile Reduction

-

Dissolve 4-(1-trityl-1H-imidazol-4-yl)benzonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol saturated with ammonia.

-

Add a slurry of Raney Nickel (approx. 50% w/w) under an inert atmosphere.

-

Pressurize the reaction vessel with hydrogen gas (H₂, 50-100 psi) and stir vigorously at room temperature for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet.

-

Concentrate the filtrate to yield 4-(1-trityl-1H-imidazol-4-yl)benzylamine, which can be taken directly to the next step.

-

-

Causality: Catalytic hydrogenation is a mild and effective method for reducing nitriles to primary amines.[7] The use of an ammonia-saturated solvent helps to minimize the formation of secondary amine byproducts.

-

Protocol 3b: Trityl Deprotection

-

Dissolve the crude 4-(1-trityl-1H-imidazol-4-yl)benzylamine from the previous step in a minimal amount of dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

-

Dissolve the residue in water and basify to a pH of ~10 with aqueous sodium hydroxide to precipitate the free amine.

-

Extract the product into a suitable organic solvent like ethyl acetate or a mixture of chloroform/isopropanol.

-

Dry the combined organic layers, concentrate, and purify by column chromatography or recrystallization to yield the final product, 4-(1H-Imidazol-4-YL)-benzylamine.

-

-

Causality: The trityl group is highly susceptible to cleavage under acidic conditions due to the stability of the triphenylmethyl cation. TFA is effective for this purpose and is volatile, making it easy to remove.

| Step | Reaction | Typical Yield | Purity (Post-Purification) |

| 1 | N-Tritylation | 70-85% | >95% |

| 2 | Suzuki Coupling | 60-75% | >98% |

| 3 | Reduction & Deprotection | 55-70% (over 2 steps) | >99% (by HPLC) |

Analytical Characterization Workflow

Rigorous characterization is paramount to confirm the identity, structure, and purity of the synthesized 4-(1H-Imidazol-4-YL)-benzylamine. A multi-technique approach ensures a self-validating system of analysis.

Figure 2: Workflow for the analytical characterization of 4-(1H-Imidazol-4-YL)-benzylamine.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the final purity of the compound.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using Solvent A (0.1% TFA in Water) and Solvent B (0.1% TFA in Acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Outcome: A single major peak with a retention time characteristic of the compound, with purity calculated by peak area percentage, expected to be >99%.

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.

-

Methodology:

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis: The sample is analyzed for its protonated molecular ion [M+H]⁺.

-

Molecular Formula: C₁₀H₁₁N₃

-

Exact Mass: 173.0953

-

Expected Outcome: An observed m/z value for [M+H]⁺ of 174.1031 ± 5 ppm.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the definitive tools for structural elucidation. Spectra should be recorded in a suitable deuterated solvent such as DMSO-d₆ or MeOD.

-

¹H NMR Spectroscopy:

-

Expected Signals: The spectrum will show distinct signals for the imidazole protons (typically two singlets or narrow doublets between δ 7.0-8.0 ppm), the two doublets of the para-substituted benzene ring (an AA'BB' system, typically between δ 7.2-7.6 ppm), a singlet for the benzylic methylene protons (-CH₂-, around δ 3.8-4.0 ppm), and broad signals for the amine (-NH₂) and imidazole N-H protons, which may be exchangeable with D₂O.[9][10][11]

-

-

¹³C NMR Spectroscopy:

-

Expected Signals: The spectrum will show 8 distinct carbon signals corresponding to the molecular structure (assuming symmetry in the phenyl ring). Key signals include the benzylic carbon (~45 ppm), the four aromatic carbons of the benzene ring (~125-140 ppm), and the three carbons of the imidazole ring (~115-138 ppm).

-

| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

| Imidazole C2-H | ~7.7 | ~135 |

| Imidazole C5-H | ~7.0 | ~117 |

| Benzene C-H (ortho to CH₂) | ~7.3 | ~129 |

| Benzene C-H (ortho to Imidazole) | ~7.5 | ~127 |

| Benzylic CH₂ | ~3.9 | ~45 |

| Amine NH₂ | Broad, variable | - |

| Imidazole N-H | Broad, variable | - |

References

-

Tan, J., Chen, Y., Li, H., & Yasuda, N. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles . The Journal of Organic Chemistry. [Link]

-

American Chemical Society Publications. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles . The Journal of Organic Chemistry. [Link]

-

ResearchGate. Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone . ResearchGate. [Link]

-

ResearchGate. The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with... . ResearchGate. [Link]

-

Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY . International Journal of Research in Pharmacy and Chemistry. [Link]

-

Wikipedia. Suzuki reaction . Wikipedia. [Link]

-

Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra . Beilstein Journals. [Link]

-

Supporting Information. N-(4-methoxybenzylidene)-4-methoxybenzylamine . Royal Society of Chemistry. [Link]

-

Al-Tamimi, A. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma . Molecules. [Link]

-

Ogo, S., et al. (2007). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide . Chemical Communications. [Link]

-

PubChem. 4-(1h-imidazol-4-yl)benzonitrile . PubChem. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Page loading... [guidechem.com]

- 3. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. 4-BROMO-1-TRITYL-1H-IMIDAZOLE | 87941-55-7 [chemicalbook.com]

- 7. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. PubChemLite - 4-(1h-imidazol-4-yl)benzonitrile (C10H7N3) [pubchemlite.lcsb.uni.lu]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. rsc.org [rsc.org]

- 11. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Physicochemical Properties of 4-(1H-Imidazol-4-YL)-benzylamine and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs. Its unique electronic properties, ability to act as a hydrogen bond donor and acceptor, and its role as a bioisostere for other functional groups make it a privileged scaffold in drug design. When coupled with a benzylamine framework, which itself is a common pharmacophore, the resulting structure, 4-(1H-Imidazol-4-YL)-benzylamine, presents a molecule of significant interest for probing biological systems.

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(1H-Imidazol-4-YL)-benzylamine. Due to the limited availability of experimental data for this specific isomer, this guide also details the properties of the closely related and more thoroughly characterized isomers: 4-(1H-imidazol-1-yl)aniline and 4-(1H-imidazol-2-yl)benzenamine. Understanding the nuanced differences between these isomers is critical for researchers in synthesis, screening, and drug development to ensure unambiguous structure-activity relationship (SAR) studies.

Core Compound: 4-(1H-Imidazol-4-YL)-benzylamine

The nomenclature "4-(1H-Imidazol-4-YL)-benzylamine" specifies a benzylamine core where the aminomethyl group is at position 1 of the benzene ring, and the imidazole ring is attached via its C4 position to the C4 position of the benzene ring. The dihydrochloride salt of this compound is cataloged under CAS Number 1187929-18-5 .

Molecular Structure

Caption: A generalized workflow for the synthesis of imidazolyl-benzylamine compounds.

For instance, the synthesis of 4-(1H-imidazol-1-yl)aniline can be achieved by reacting 4-bromoaniline with imidazole under alkaline conditions. [1]Similar strategies can be adapted for the other isomers.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying these compounds. A reversed-phase method would be most appropriate.

Step-by-Step HPLC Protocol:

-

Column Selection: A C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point. [2]2. Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.025 M potassium phosphate, pH adjusted to 3.2 with phosphoric acid) and an organic modifier (e.g., methanol or acetonitrile) is recommended. [2]3. Flow Rate: A typical flow rate is 1.0 mL/min. [2]4. Detection: UV detection at a wavelength around 280-300 nm should be effective due to the aromatic nature of the compounds. [2]5. Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for unambiguous structure elucidation and confirmation of the specific isomer.

-

¹H NMR: The chemical shifts and coupling patterns of the aromatic protons on the benzene ring and the imidazole ring will be diagnostic for each isomer. For instance, the protons on the imidazole ring will have characteristic shifts that differ based on the point of attachment to the phenyl ring.

-

¹³C NMR: The number and chemical shifts of the carbon signals will confirm the molecular backbone and substitution pattern.

-

2D NMR (COSY, HSQC, HMBC): These experiments will be crucial to definitively assign all proton and carbon signals and confirm the connectivity between the two ring systems.

Conclusion

4-(1H-Imidazol-4-YL)-benzylamine and its isomers are compounds with significant potential in medicinal chemistry and chemical biology. While experimental data for the 4-yl isomer is currently sparse, its physicochemical properties can be reasonably predicted based on its constituent moieties. For researchers working with this class of compounds, a thorough analytical characterization, particularly using NMR, is imperative to distinguish between the closely related isomers. The data and methodologies presented in this guide provide a foundational understanding for the effective handling, analysis, and application of these valuable molecules in a research and development setting.

References

- Di Pietra, A. M., Cavrini, V., Andrisano, V., & Gatti, R. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 873–879.

- El-Koussi, W. M., El-Kholy, M. M., El-Sayed, M. A., & El-Henawy, M. M. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129.

- Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2015). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 77(6), 741–747.

- ChemicalBook. (n.d.). 4-(1H-Imidazol-1-yl)aniline.

- PubChem. (n.d.). 4-(1H-imidazol-1-yl)aniline.

- BenchChem. (n.d.). 2-Piperidin-1-ylmethyl-benzylamine stability problems in experimental conditions.

- Togo, H., Moriyama, K., & Nakamura, Y. (2014). Conversion of Benzyl-protected Amines to other functional groups. Organic Letters, 16(14), 3812–3815.

- Iqbal, J., Liaqat, A., & Siddiqui, H. L. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes.

- ChemicalBook. (n.d.). 4-(1H-IMIDAZOL-2-YL)-PHENYLAMINE.

- Shinde, S. B., & Shingate, B. B. (2014). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Journal of Chemical and Pharmaceutical Research, 6(7), 1836-1840.

- ChemicalBook. (2024, May 7). Application and Research of Benzylamine.

- Xu, D., Wang, Y., & Zhang, J. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research, 42(12), 608-610.

- ChemNorm. (n.d.). 4-(1H-Imidazol-2-yl)benzenamine.

- Jiang, B., & Jiang, Z. (2018). Synthesis of imidazoles. The Journal of Organic Chemistry, 83(24), 14791-14796.

- Puratchikody, A., Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 727-732.

- Wikipedia. (n.d.). Benzylamine.

- Verma, A., Joshi, K., Singh, D., & Kumar, V. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 1-20.

- Sun, H., Li, Y., & Tian, S. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

- Domagała, P., & Wróbel, R. (2015). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- GSRS. (n.d.). 4-(1-IMIDAZOLYLMETHYL)ANILINE.

- Patel, K. R., & Shah, A. K. (2016). Molecular properties Prediction, Synthesis and Docking studies of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their Derivatives. Journal of Applicable Chemistry, 5(4), 841-850.

- Patel, K. R., & Shah, A. K. (2016). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. Indo American Journal of Pharmaceutical Research, 6(8), 6156-6163.

- Sun, H., Li, Y., & Tian, S. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

- Sun, H., Li, Y., & Tian, S. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

- Sargın, B., & Yılmaz, İ. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(5), 585-591.

- BenchChem. (n.d.). 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Comparative Guide.

- Knie, C., et al. (2019). Substituted nitrogen-bridged diazocines. Chemistry – A European Journal, 25(59), 13515-13525.

- PubChemLite. (n.d.). 4-(imidazol-1-yl)benzylamine (C10H11N3).

- Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid.

- Yadav, G., & Bhagat, S. (2020). Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). ChemistrySelect, 5(45), 14247-14251.

- PubChemLite. (n.d.). 4-(1h-imidazol-4-yl)benzonitrile (C10H7N3).

Sources

A Technical Guide to the Biological Activity Screening of 4-(1H-Imidazol-4-YL)-benzylamine

Abstract

This guide provides a comprehensive framework for the biological activity screening of the novel chemical entity, 4-(1H-Imidazol-4-YL)-benzylamine. Recognizing the structural motifs inherent in this molecule—specifically the imidazole core shared with histamine—we hypothesize a primary interaction with histamine receptors. This document outlines a systematic, multi-tiered screening cascade designed to first interrogate this hypothesis and then build a comprehensive pharmacological profile. We detail field-proven protocols for primary and secondary assays, selectivity profiling, and essential in vitro safety and ADME assessments. The causality behind each experimental choice is explained, and every protocol is designed as a self-validating system with integrated controls. The objective is to provide researchers, scientists, and drug development professionals with a robust, logic-driven workflow to efficiently characterize this compound, identify its therapeutic potential, and proactively de-risk its progression toward clinical development.

Introduction and Target Hypothesis Generation

The compound 4-(1H-Imidazol-4-YL)-benzylamine presents a compelling case for biological screening due to its distinct chemical architecture. The molecule is composed of a benzylamine group attached to a 4-substituted imidazole ring. This imidazole moiety is the cornerstone of the endogenous neurotransmitter and immune modulator, histamine. This structural homology immediately establishes a strong, rational hypothesis: the primary biological targets of 4-(1H-Imidazol-4-YL)-benzylamine are likely to be one or more of the four histamine receptor subtypes (H1R, H2R, H3R, H4R).

These G-protein-coupled receptors (GPCRs) mediate a wide array of physiological and pathophysiological processes:

-

H1 Receptor (H1R): Primarily involved in allergic reactions and acts as a neurotransmitter in the central nervous system (CNS).

-

H2 Receptor (H2R): Famously mediates gastric acid secretion.

-

H3 Receptor (H3R): Predominantly a CNS-located presynaptic autoreceptor that modulates the release of histamine and other key neurotransmitters, making it a target for cognitive and sleep-wake disorders.[1][2]

-

H4 Receptor (H4R): Expressed almost exclusively on cells of hematopoietic origin, where it modulates immune responses, inflammation, and chemotaxis of immune cells like eosinophils and mast cells.[3][4] Antagonism of H4R is a promising strategy for treating inflammatory and allergic conditions such as asthma, atopic dermatitis, and rheumatoid arthritis.[3][5][6]

Therefore, our screening strategy will be anchored by the primary objective of determining the affinity and functional activity of 4-(1H-Imidazol-4-YL)-benzylamine at all four human histamine receptors.

The Screening Cascade: A Phased Approach

A successful screening campaign does not rely on a single experiment but on a logical sequence of assays that progressively build a comprehensive profile of the compound. This cascade is designed to maximize information while conserving resources, allowing for clear "Go/No-Go" decisions at each stage.

Caption: High-level overview of the proposed screening cascade.

Phase 1: Primary Screening Methodologies

The initial goal is to rapidly determine if our compound interacts with the hypothesized targets and with what functional effect. We will employ two parallel primary assays for each of the four histamine receptors.

Target Engagement: Radioligand Binding Assay

This assay directly measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor, thereby determining its binding affinity (Ki).

Protocol: [³H]N-α-methylhistamine Radioligand Competition Binding Assay (for H3R)

-

Source: Adapted from standard industry protocols.[7]

-

Principle: Measures the displacement of the radiolabeled H3R agonist [³H]N-α-methylhistamine by the test compound from membranes prepared from cells stably expressing the human H3 receptor.

-

Step-by-Step Methodology:

-

Membrane Preparation: Use HEK293 cells stably transfected with the human H3R gene. Harvest cells, homogenize in a lysis buffer (e.g., 50 mM Tris-HCl), and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in assay buffer.

-

Assay Setup (96-well plate):

-

Total Binding Wells: Add 50 µL membrane suspension, 25 µL of [³H]N-α-methylhistamine (at a final concentration near its Kd), and 25 µL of assay buffer.

-

Non-Specific Binding (NSB) Wells: Add 50 µL membrane suspension, 25 µL of [³H]N-α-methylhistamine, and 25 µL of a high concentration of an unlabeled competitor (e.g., 10 µM histamine).

-

Test Compound Wells: Add 50 µL membrane suspension, 25 µL of [³H]N-α-methylhistamine, and 25 µL of 4-(1H-Imidazol-4-YL)-benzylamine at a screening concentration (e.g., 10 µM).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Detection: Wash the filters with ice-cold wash buffer, dry the plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (e.g., MicroBeta).

-

-

Data Analysis: Calculate the percent inhibition caused by the test compound relative to the total and non-specific binding controls.

-

Self-Validation: The inclusion of total binding and NSB wells provides the dynamic range of the assay. A known H3R antagonist (e.g., ciproxifan) should be run as a positive control.[1]

Functional Activity: Second Messenger Assays

Functional assays determine whether binding to the receptor triggers a cellular response (agonism) or blocks the response to the natural ligand (antagonism). The specific assay depends on the G-protein coupling of the receptor.

-

H1R (Gq-coupled): Calcium Flux Assay.

-

H2R (Gs-coupled): cAMP Accumulation Assay.

-

H3R & H4R (Gi-coupled): cAMP Inhibition Assay.

Protocol: H4R-Mediated cAMP Inhibition Assay

-

Principle: H4R activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the ability of the test compound to either mimic this effect (agonist) or block the effect of histamine (antagonist).

-

Step-by-Step Methodology:

-

Cell Plating: Seed CHO-K1 cells stably expressing the human H4R into a 96-well plate and culture overnight.

-

Compound Addition:

-

Agonist Mode: Add varying concentrations of 4-(1H-Imidazol-4-YL)-benzylamine to the cells.

-

Antagonist Mode: Pre-incubate cells with varying concentrations of 4-(1H-Imidazol-4-YL)-benzylamine for 15-30 minutes. Then, add a fixed concentration of histamine (e.g., its EC80) to stimulate the receptor.

-

-

Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and generate a robust cAMP signal. Incubate for 30 minutes.

-

Lysis and Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA.

-

-

Data Analysis:

-

Agonist Mode: A decrease in the cAMP signal indicates agonist activity.

-

Antagonist Mode: A restoration of the cAMP signal (reversal of histamine's inhibitory effect) indicates antagonist activity.

-

-

Self-Validation: A known H4R agonist (e.g., 4-methylhistamine) and antagonist (e.g., JNJ 7777120) must be run as positive controls to validate assay performance.[8]

Phase 2: Hit Confirmation and Selectivity Profiling

Assuming Phase 1 screening identifies significant activity at one or more histamine receptors (e.g., potent binding and functional antagonism at H4R), the next phase is to confirm this activity, determine its precise potency, and assess its selectivity.

Potency Determination

The primary screening assays are repeated, but this time with the compound tested over a wide range of concentrations (e.g., 10-point, 3-fold serial dilutions). This allows for the calculation of an IC50 (for binding inhibition) or EC50 (for agonist effect) / IC50 (for antagonist effect) value, which represents the concentration required to elicit a half-maximal response.

Selectivity Profiling

A key attribute of a high-quality drug candidate is selectivity for its intended target. Off-target activities can lead to undesirable side effects. The compound should be screened against a broad panel of other receptors, enzymes, and ion channels. Commercial services (e.g., Eurofins Safety Panel, Charles River) are typically used for this. The panel should include:

-

Other aminergic GPCRs (dopamine, serotonin, adrenergic receptors).

-

Key kinases.

-

Major ion channels (including hERG, detailed in the next section).

Table 1: Hypothetical Primary Screening and Selectivity Data

| Target | Binding Assay (Ki, nM) | Functional Assay (IC50, nM) | Mode of Action |

| Human H1R | >10,000 | >10,000 | - |

| Human H2R | >10,000 | >10,000 | - |

| Human H3R | 850 | 1,200 | Antagonist |

| Human H4R | 15 | 25 | Antagonist |

| Human D2R | >10,000 | >10,000 | - |

| Human 5-HT2A | >10,000 | >10,000 | - |

This hypothetical data suggests the compound is a potent and selective H4R antagonist.

Caption: Simplified H4R signaling pathway.[4]

Phase 3: In Vitro Safety & ADME Profiling

Early assessment of a compound's potential liabilities is critical for reducing late-stage failures.[9][10] This phase evaluates general toxicity, specific cardiac risk, mutagenic potential, and basic pharmacokinetic properties.

Cytotoxicity Assessment

This assay determines the concentration at which the compound causes general cell death, which is crucial for interpreting the results of any cell-based assay.[11][12]

Protocol: Lactate Dehydrogenase (LDH) Release Assay

-

Principle: LDH is a cytosolic enzyme released into the culture medium upon plasma membrane damage, a hallmark of cytotoxicity.[12]

-

Step-by-Step Methodology:

-

Cell Culture: Plate a relevant cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat cells with a dose-response curve of 4-(1H-Imidazol-4-YL)-benzylamine for 24-48 hours.

-

Controls:

-

Spontaneous Release: Wells with untreated cells.

-

Maximum Release: Wells with untreated cells, to which a lysis buffer is added 30 minutes before the end of incubation.

-

-

Sample Collection: Carefully transfer a portion of the supernatant from each well to a new plate.

-

LDH Reaction: Add the LDH reaction mix (containing lactate, NAD+, and a tetrazolium salt) to each well. The LDH enzyme will catalyze a reaction that produces a colored formazan product.

-

Detection: Incubate for 30 minutes in the dark and measure the absorbance at 490 nm.

-

-

Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the spontaneous and maximum release controls. Determine the CC50 (50% cytotoxic concentration).

Cardiotoxicity: hERG Channel Inhibition Assay

Inhibition of the hERG potassium channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes.[13] Regulatory agencies mandate testing for hERG liability.[14]

Protocol: Automated Patch Clamp hERG Assay

-

Principle: This electrophysiology assay directly measures the flow of potassium ions through the hERG channel in cells expressing the channel, and quantifies the inhibitory effect of the test compound.[13][14]

-

Step-by-Step Methodology:

-

Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the human hERG channel.

-

Automated Patch Clamp System: Use a system like QPatch or SyncroPatch. Cells are automatically captured, and a high-resistance "giga-seal" is formed. The cell membrane is then ruptured to achieve the whole-cell configuration.

-

Voltage Protocol: Apply a specific voltage protocol designed to elicit the characteristic hERG tail current.[15]

-

Compound Application: After establishing a stable baseline current, the test compound is perfused over the cell at multiple concentrations.

-

Data Acquisition: The hERG current is measured continuously before, during, and after compound application.

-

-

Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration, and an IC50 value is determined.

-

Self-Validation: A vehicle control (e.g., 0.1% DMSO) is used as a negative control, and a known potent hERG inhibitor (e.g., E-4031) is used as a positive control.[13]

Mutagenicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a compound's potential to cause gene mutations.[16] Protocol: Mini-Ames (Plate Incorporation Method)

-

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot grow without it) due to mutations in the histidine operon. A positive test is indicated if the test compound causes a reverse mutation, allowing the bacteria to synthesize their own histidine and form colonies on a histidine-deficient medium.[16][19]

-

Step-by-Step Methodology:

-

Strain Selection: Use at least two strains, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).

-

Metabolic Activation: Run the assay both with and without the S9 fraction, a rat liver extract that simulates mammalian metabolism, as some compounds only become mutagenic after being metabolized.[18][19]

-

Assay Procedure: a. To a tube containing molten top agar, add the bacterial culture, the test compound at a specific concentration, and either S9 mix or a buffer. b. Quickly pour the mixture onto a minimal glucose agar plate (histidine-deficient). c. Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of visible revertant colonies on each plate.

-

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least two-fold higher than the spontaneous reversion rate (seen in the vehicle control).

-

Self-Validation: A negative control (vehicle) and known positive controls for each strain (with and without S9) are mandatory.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Panel

This panel of assays provides an early look at the pharmacokinetic properties of the compound.[20][21][22]

-

Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its rate of metabolism (half-life, t½).

-

Plasma Protein Binding (PPB): Measure the extent to which the compound binds to plasma proteins using methods like equilibrium dialysis. High binding can limit the free fraction of the drug available to act on its target.

-

Permeability: Use a Caco-2 cell monolayer assay to assess the compound's potential for oral absorption.

-

CYP450 Inhibition: Evaluate the compound's potential to inhibit major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.[20]

Table 2: Hypothetical In Vitro Safety and ADME Profile

| Assay | Endpoint | Result | Interpretation |

| Cytotoxicity (HepG2) | CC50 | >50 µM | Not cytotoxic at relevant concentrations |

| hERG Inhibition | IC50 | >30 µM | Low risk of cardiotoxicity |

| Ames Test (TA98, TA100) | Fold-increase over control | < 2-fold at all doses | Non-mutagenic |

| Metabolic Stability (Human Microsomes) | t½ | 45 min | Moderately stable, suitable for in vivo studies |

| Plasma Protein Binding | % Bound | 92% | Moderate-to-high binding |

| Caco-2 Permeability | Papp (A→B) | 15 x 10⁻⁶ cm/s | High permeability, good oral absorption potential |

Phase 4: In Vivo Proof-of-Concept

If the compound demonstrates high potency, excellent selectivity, and a clean in vitro safety/ADME profile, the final step before significant investment in lead optimization is to demonstrate efficacy in a disease-relevant animal model. Based on our hypothetical result as a potent H4R antagonist, a model of allergy or inflammation is appropriate.

Model: Ovalbumin (OVA)-Induced Allergic Asthma in Mice

-

Source: Adapted from established inflammation models.[23][24]

-

Principle: Mice are sensitized to the allergen ovalbumin (OVA) to induce an allergic phenotype, including airway hyperresponsiveness and lung inflammation, which is partially mediated by H4R-expressing immune cells.

-

Brief Protocol:

-

Sensitization: BALB/c mice are sensitized by intraperitoneal injections of OVA emulsified in alum on days 0 and 14.

-

Treatment: From day 15 to 26, mice are treated orally with the vehicle or 4-(1H-Imidazol-4-YL)-benzylamine at various doses. A known anti-inflammatory drug (e.g., dexamethasone) serves as a positive control.

-

Challenge: On days 27, 28, and 29, mice are challenged with an aerosolized OVA solution to induce an asthmatic response.

-

Endpoint Analysis (24-48h post-challenge):

-

Bronchoalveolar Lavage Fluid (BALF): Collect BALF and perform differential cell counts to quantify inflammatory cells (especially eosinophils).

-

Histology: Analyze lung tissue sections for eosinophilic infiltration, mucus production, and collagen deposition.[24]

-

Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF or lung homogenates.

-

-

A statistically significant reduction in inflammatory cell counts and other key markers in the treated group compared to the vehicle group would provide strong in vivo proof-of-concept for the compound's therapeutic potential.

Conclusion and Future Directions

This guide has outlined a rigorous, phased approach to the biological characterization of 4-(1H-Imidazol-4-YL)-benzylamine. By starting with a clear, structure-based hypothesis and systematically progressing through validated assays for efficacy, selectivity, and safety, this workflow enables a data-driven assessment of the compound's therapeutic potential.

A successful outcome from this cascade—for instance, identifying the compound as a potent, selective, safe, and orally bioavailable H4R antagonist with proven efficacy in a preclinical asthma model—would strongly justify its advancement into formal lead optimization. Subsequent efforts would focus on improving potency and pharmacokinetic properties through medicinal chemistry, followed by more extensive preclinical safety and toxicology studies required for an Investigational New Drug (IND) application.

References

-

In Vitro ADME. Selvita. [Link]

-

Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link]

-

In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

-

Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

-

In Vitro ADME. PharmaLegacy. [Link]

-

Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbiology Info. [Link]

-

H3 receptor antagonist. Wikipedia. [Link]

-

What are H4 receptor antagonists and how do they work? (2024). Patsnap Synapse. [Link]

-

Histamine H3 antagonists as wake-promoting and pro-cognitive agents. (2008). PubMed. [Link]

-

In Vitro ADME. BioDuro. [Link]

-

What are H3 receptor antagonists and how do they work? (2024). Patsnap Synapse. [Link]

-

Microbial Mutagenicity Assay: Ames Test. (2018). SciSpace. [Link]

-

Histamine H4 receptor. Wikipedia. [Link]

-

hERG Assay. (PPTX). Slideshare. [Link]

-

The Ames Test. University of California, Davis. [Link]

-

hERG Safety. Cyprotex. [Link]

-

Cell-based hERG Channel Inhibition Assay in High-throughput Format. (2022). PMC - NIH. [Link]

-

Histamine H4 receptor antagonists: The new antihistamines? (2006). ResearchGate. [Link]

-

hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]

-

The Discovery of Histamine H4 Receptor Antagonists for the Treatment of Inflammation. (2018). Frontiers in Pharmacology. [Link]

-

Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. [Link]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA. [Link]

-

Histamine H4 receptor antagonists as potent modulators of mammalian vestibular primary neuron excitability. (2011). PMC - PubMed Central. [Link]

-

Inflammation and Allergy In Vivo Models. Eurofins Discovery. [Link]

-

Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes. (2012). Frontiers in Systems Neuroscience. [Link]

-

H3 receptor antagonist – Knowledge and References. Taylor & Francis. [Link]

-

Allergen Extracts for In Vivo Diagnosis and Treatment of Allergy: Is There a Future? (2019). PMC - NIH. [Link]

-

Overview of in vivo and ex vivo endpoints in murine food allergy models. (2019). ResearchGate. [Link]

-

Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. (2023). MDPI. [Link]

-

Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. (2017). PubMed Central. [Link]

-

Structure-based discovery and binding site analysis of histamine receptor ligands. (2015). Future Medicinal Chemistry. [Link]

-

Screening and identification of the H1R antagonists from natural products. (2024). PMC - NIH. [Link]

-

In vivo and in vitro anti-allergic and anti-inflammatory effects of Dryopteris crassirhizoma. (2020). PubMed. [Link]

-

Overview of in vivo and ex vivo endpoints in murine food allergy models. (2019). NIH. [Link]

-

Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. (1998). PubMed. [Link]

-

Histamine Receptors as Drug Targets. Brandeis University Library. [Link]

Sources

- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. What are H4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histamine H4 receptor antagonists as potent modulators of mammalian vestibular primary neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selvita.com [selvita.com]

- 10. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 11. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 12. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. fda.gov [fda.gov]

- 16. microbiologyinfo.com [microbiologyinfo.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. scispace.com [scispace.com]

- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 20. criver.com [criver.com]

- 21. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 22. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 23. chayon.co.kr [chayon.co.kr]

- 24. In vivo and in vitro anti‑allergic and anti‑inflammatory effects of Dryopteris crassirhizoma through the modulation of the NF‑ĸB signaling pathway in an ovalbumin‑induced allergic asthma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Evaluation of 4-(1H-Imidazol-4-YL)-benzylamine: A Technical Guide for Preclinical Assessment

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in-vitro evaluation of the novel compound, 4-(1H-Imidazol-4-YL)-benzylamine. Given the limited public domain data on this specific molecule, this document outlines a strategic, multi-tiered investigational plan. The proposed methodologies are grounded in established protocols for characterizing new chemical entities, particularly those containing imidazole and benzylamine moieties, which are known to exhibit a wide spectrum of biological activities.[1][2] This guide is designed to be a self-validating system, where each experimental phase builds upon the last, ensuring a logical and scientifically rigorous assessment. The ultimate goal is to thoroughly characterize the compound's physicochemical properties, screen for potential therapeutic activities, elucidate its mechanism of action, and establish a preliminary safety profile.

Introduction: The Scientific Rationale

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its diverse biological and pharmaceutical properties, including anticancer, antiviral, and anti-inflammatory activities.[2][3] Similarly, benzylamine derivatives have been explored for a range of pharmacological applications, from antifungal and antibacterial agents to modulators of G-protein coupled receptors.[1][4] The combination of these two pharmacophores in 4-(1H-Imidazol-4-YL)-benzylamine presents a compelling case for a thorough in-vitro investigation to unlock its therapeutic potential.

This guide will detail the necessary steps for a comprehensive preclinical in-vitro assessment, starting with fundamental characterization and moving towards more complex mechanistic studies.

Phase I: Physicochemical Characterization

A foundational understanding of a compound's physicochemical properties is paramount for interpreting biological data and for future formulation development.

Identity and Purity Confirmation

The first step is to unequivocally confirm the identity and purity of the test compound.

Experimental Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra.

-

Rationale: To confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of protons and carbons. The data should be consistent with the expected structure of 4-(1H-Imidazol-4-YL)-benzylamine.

-

-

Mass Spectrometry (MS):

-

Utilize high-resolution mass spectrometry (HRMS) to determine the exact mass.

-

Rationale: To confirm the molecular formula.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method to assess purity.

-

Rationale: To quantify the purity of the compound, which should ideally be >95% for use in biological assays.

-

Solubility and Stability Assessment

Experimental Protocol:

-

Aqueous Solubility:

-

Determine the solubility in physiologically relevant buffers (e.g., phosphate-buffered saline at pH 7.4).

-

Rationale: Poor aqueous solubility can lead to false negatives in biological assays.

-

-

Chemical Stability:

-

Assess the stability in solution over time and under different storage conditions.

-

Rationale: To ensure the compound does not degrade during the course of the experiments.

-

Phase II: Biological Activity Screening

This phase aims to identify the potential therapeutic areas for 4-(1H-Imidazol-4-YL)-benzylamine through a broad panel of in-vitro assays. The selection of assays is guided by the known activities of imidazole and benzylamine derivatives.

Anticancer Activity Screening

Many imidazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., L929 mouse fibroblast) should be used.[3][7]

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 4-(1H-Imidazol-4-YL)-benzylamine for 48-72 hours.

-

Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution and incubate.[7]

-

Solubilize the formazan crystals and measure the absorbance to determine cell viability.

-

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

Data Presentation:

| Cell Line | IC₅₀ (µM) of 4-(1H-Imidazol-4-YL)-benzylamine |

| MCF-7 | Experimental Value |

| A549 | Experimental Value |

| HCT-116 | Experimental Value |

| L929 | Experimental Value |

Antimicrobial Activity Screening

Benzylamine derivatives have been reported to possess antibacterial and antifungal properties.[4]

Experimental Protocol: Broth Microdilution Assay

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

-

Procedure:

-

Prepare serial dilutions of the compound in a 96-well plate containing growth medium.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate under appropriate conditions.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that inhibits visible growth.

-

Enzyme Inhibition Assays

Given the structural motifs, 4-(1H-Imidazol-4-YL)-benzylamine could potentially inhibit various enzymes.

Suggested Targets:

-

Carbonic Anhydrases (CAs): Some imidazole derivatives are known CA inhibitors.[3]

-

Kinases: The imidazole scaffold is present in many kinase inhibitors.

-

Monoamine Oxidases (MAOs): Benzylamine is a known substrate and inhibitor of MAOs.

Experimental Workflow for Enzyme Inhibition:

Caption: General workflow for an in-vitro enzyme inhibition assay.

Phase III: Mechanism of Action (MoA) Elucidation

Should significant activity be observed in Phase II, the next logical step is to investigate the underlying mechanism.

MoA for Anticancer Activity

If 4-(1H-Imidazol-4-YL)-benzylamine shows promising anticancer activity, the following assays can be performed:

Experimental Protocols:

-

Cell Cycle Analysis by Flow Cytometry:

-

Treat cancer cells with the compound at its IC₅₀ concentration.

-

Stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

-

Analyze the cell cycle distribution (G0/G1, S, G2/M phases) using a flow cytometer.

-

Rationale: To determine if the compound induces cell cycle arrest at a specific phase.

-

-

Apoptosis Assay by Annexin V/PI Staining:

-

Treat cells as above.

-

Stain with Annexin V-FITC and propidium iodide.

-

Analyze by flow cytometry.

-

Rationale: To determine if the compound induces apoptosis (programmed cell death).

-

Potential Signaling Pathway Investigation:

Based on the known targets of similar compounds, a potential signaling pathway to investigate could be the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Phase IV: Preliminary In-Vitro Safety and Toxicity Profiling

Early assessment of potential toxicity is crucial in drug development.

In-Vitro Toxicology Assays

Experimental Protocols:

-

Hepatotoxicity Assay:

-

Use primary human hepatocytes or HepG2 cells.

-

Treat with the compound and assess cell viability and markers of liver injury (e.g., ALT, AST leakage).

-

Rationale: The liver is a primary site of drug metabolism and potential toxicity.

-

-

Cardiotoxicity Assay:

-

Use human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

-

Assess for effects on cell viability and beating frequency.

-

Rationale: To identify potential adverse cardiovascular effects.

-

-

Genotoxicity Assay (Ames Test):

-

Use various strains of Salmonella typhimurium to assess for mutagenicity.

-

Rationale: To evaluate the compound's potential to cause DNA mutations.

-

Conclusion and Future Directions

This technical guide provides a robust and logical framework for the initial in-vitro evaluation of 4-(1H-Imidazol-4-YL)-benzylamine. The data generated from these studies will be instrumental in determining the therapeutic potential of this novel compound and will guide subsequent in-vivo studies. A positive outcome from this comprehensive in-vitro assessment will provide a strong foundation for advancing this molecule through the drug development pipeline.

References

- A Comparative Guide to N-methyl-3-(phenoxymethyl)benzylamine and Other Benzylamine Derivatives for Researchers - Benchchem.

- Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists - PubMed.

- Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties.

- Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity - International Journal of Medical Research and Health Sciences.

- Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - NIH.

- Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - ACS Publications.

- Synthesis and therapeutic potential of imidazole containing compounds.

- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 5. ijmrhs.com [ijmrhs.com]

- 6. mdpi.com [mdpi.com]

- 7. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of 4-(1H-Imidazol-4-YL)-benzylamine and its Analogs: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Significance of the Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, a five-membered heterocyclic motif that is a cornerstone in the architecture of numerous biologically active molecules. Its prevalence in nature, most notably in the amino acid histidine, has made it a recurring theme in the evolution of biological systems. This has not gone unnoticed by medicinal chemists, who have skillfully exploited its unique electronic properties and hydrogen bonding capabilities to design a plethora of therapeutic agents. The imidazole moiety's ability to act as a proton donor and acceptor, and its capacity to coordinate with metal ions in metalloenzymes, bestows upon it a remarkable versatility to interact with a wide array of biological targets. This guide delves into the discovery, synthesis, and biological evaluation of a specific class of imidazole-containing compounds: 4-(1H-Imidazol-4-YL)-benzylamine and its analogs. We will explore the synthetic strategies employed to access this core structure, the subsequent derivatization to probe the structure-activity relationship (SAR), and the biological assays utilized to characterize their therapeutic potential, with a particular focus on their role as enzyme inhibitors.

Part 1: The Genesis of a Scaffold - Synthesis of the Core Moiety

The journey into a novel class of compounds begins with the efficient and reproducible synthesis of its core structure. In the case of 4-(1H-Imidazol-4-YL)-benzylamine, a logical and convergent synthetic approach is paramount. A plausible and efficient route commences with the synthesis of the key intermediate, 4-(1H-imidazol-4-yl)benzaldehyde, followed by a reductive amination to furnish the desired benzylamine.

Synthesis of the Precursor: 4-(1H-Imidazol-4-YL)benzaldehyde

The synthesis of 4-(1H-imidazol-4-yl)benzaldehyde can be achieved through a nucleophilic aromatic substitution reaction. A common strategy involves the reaction of 4-fluorobenzaldehyde with imidazole in the presence of a base.

Experimental Protocol: Synthesis of 4-(1H-Imidazol-4-YL)benzaldehyde

-

Reaction Setup: To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add imidazole (1.2 eq) and potassium carbonate (1.5 eq).

-

Reaction Conditions: The reaction mixture is heated to a temperature between 100-120 °C and stirred for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 4-(1H-imidazol-4-yl)benzaldehyde as a solid.

The causality behind this experimental choice lies in the electron-withdrawing nature of the aldehyde group, which activates the aromatic ring towards nucleophilic attack by the imidazole nitrogen. Potassium carbonate serves as a cost-effective base to deprotonate the imidazole, thereby increasing its nucleophilicity.

The Final Step: Reductive Amination to 4-(1H-Imidazol-4-YL)-benzylamine

With the aldehyde precursor in hand, the final transformation to the target benzylamine is readily accomplished via reductive amination. This robust and widely used reaction involves the formation of an imine intermediate from the aldehyde and an amine source (in this case, ammonia or a protected equivalent), followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination

-

Imine Formation: 4-(1H-imidazol-4-yl)benzaldehyde (1.0 eq) is dissolved in a suitable solvent, typically methanol or ethanol. An excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added. The mixture is stirred at room temperature to facilitate the formation of the imine.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), is added portion-wise to the reaction mixture. The choice of reducing agent is critical; NaBH4 is a milder and often preferred reagent for this transformation. The reaction is monitored by TLC for the disappearance of the imine intermediate.

-

Work-up and Purification: Once the reduction is complete, the reaction is quenched by the careful addition of water. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude 4-(1H-Imidazol-4-YL)-benzylamine. Purification can be achieved through column chromatography on silica gel.

This two-step, one-pot procedure is highly efficient and provides a direct route to the core scaffold, which can then be used for further derivatization.

Caption: General synthetic workflow for 4-(1H-Imidazol-4-YL)-benzylamine.

Part 2: Exploring Chemical Space - The Synthesis and SAR of Analogs

The true potential of a novel scaffold is unlocked through the systematic synthesis and evaluation of its analogs. This allows for the exploration of the structure-activity relationship (SAR), providing invaluable insights into the key molecular features required for optimal biological activity. In the context of 4-(1H-Imidazol-4-YL)-benzylamine, analogs have shown significant promise as inhibitors of farnesyltransferase (FTase), a key enzyme in the Ras signaling pathway.[1][2][3]

Farnesyltransferase: A Key Target in Oncology

Farnesyltransferase is a zinc-dependent enzyme that catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue in a variety of cellular proteins, including the Ras family of small GTPases. Farnesylation is a critical post-translational modification that facilitates the membrane localization of Ras proteins, a prerequisite for their downstream signaling functions. Aberrant Ras signaling is a hallmark of many human cancers, making FTase an attractive target for anticancer drug development.[4]

Caption: Simplified Ras signaling pathway and the role of Farnesyltransferase.

Synthesis of N-Substituted Analogs

A common strategy to explore the SAR of benzylamine derivatives is to introduce substituents on the benzylic amine. This can be achieved through various methods, including reductive amination with different aldehydes or acylation followed by reduction.

Experimental Protocol: Synthesis of N-Substituted Analogs via Reductive Amination

-

Reaction Setup: To a solution of 4-(1H-imidazol-4-yl)benzylamine (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in a suitable solvent like methanol, add a catalytic amount of acetic acid.

-

Reaction Conditions: The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (STAB), is added, and the reaction is stirred for a further 12-24 hours.

-

Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Structure-Activity Relationship of Farnesyltransferase Inhibitors

A hypothetical series of analogs and their corresponding FTase inhibitory activities are presented in the table below to illustrate a typical SAR study. The data presented is for illustrative purposes to demonstrate the principles of SAR analysis.

| Compound ID | R1 (Substitution on Benzylamine) | R2 (Substitution on Imidazole) | FTase IC50 (nM) |

| 1 | H | H | 500 |

| 2a | CH3 | H | 250 |

| 2b | Isopropyl | H | 150 |

| 2c | Cyclohexyl | H | 80 |

| 2d | Benzyl | H | 45 |

| 3a | H | 2-Methyl | 400 |

| 3b | H | 5-Methyl | 600 |

| 4 | Benzyl | 2-Methyl | 30 |

Analysis of Structure-Activity Relationships:

-

Substitution on the Benzylamine (R1): The data suggests that increasing the steric bulk and lipophilicity at the R1 position generally leads to enhanced FTase inhibitory activity. The unsubstituted compound 1 has a moderate activity. Small alkyl groups like methyl (2a ) and isopropyl (2b ) improve potency. A larger cycloalkyl group like cyclohexyl (2c ) further enhances activity, and a bulky aromatic substituent like benzyl (2d ) results in the most potent compound in this series. This indicates the presence of a hydrophobic pocket in the enzyme's active site that can accommodate these groups.

-

Substitution on the Imidazole Ring (R2): Modification of the imidazole ring appears to have a more nuanced effect. A methyl group at the 2-position (3a ) slightly improves activity compared to the parent compound, suggesting a favorable interaction in this region. However, a methyl group at the 5-position (3b ) leads to a decrease in potency, indicating a potential steric clash or an unfavorable electronic effect.

-

Combined Substitutions: The combination of a favorable benzyl group at R1 and a 2-methyl group at R2 (4 ) results in the most potent compound in this hypothetical series, demonstrating the additive effect of beneficial substitutions.

Part 3: Biological Evaluation - From Binding to Cellular Activity

The characterization of novel compounds requires a cascade of biological assays to determine their potency, selectivity, and mechanism of action. For enzyme inhibitors, this typically involves in vitro enzyme assays, followed by cell-based assays to assess their effects in a more physiological context.

In Vitro Enzyme Inhibition Assay

The initial screening of potential enzyme inhibitors is performed using an in vitro assay that measures the direct effect of the compound on the enzyme's activity. For farnesyltransferase, a common method is a scintillation proximity assay (SPA) or a fluorescence-based assay.

Caption: General workflow for an in vitro enzyme inhibitor screening assay.

Experimental Protocol: Farnesyltransferase Inhibition Assay (General Principles)

-

Assay Components: The assay is typically performed in a microplate format and includes the purified farnesyltransferase enzyme, a farnesyl pyrophosphate (FPP) substrate (often radiolabeled or fluorescently tagged), and a peptide substrate (e.g., a Ras-derived peptide).

-

Compound Incubation: The test compounds are serially diluted and pre-incubated with the enzyme to allow for binding.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the substrates. After a defined incubation period at a controlled temperature, the reaction is terminated.

-

Detection: The amount of farnesylated product is quantified. In an SPA, this involves the capture of the radiolabeled product on scintillant-coated beads, leading to light emission. In a fluorescence-based assay, a change in fluorescence polarization or intensity is measured.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Histamine H3 Receptor Binding Assay

Analogs of 4-(1H-Imidazol-4-YL)-benzylamine have also been investigated as histamine H3 receptor antagonists. The initial step in characterizing these compounds is to determine their binding affinity for the receptor.[5]

Experimental Protocol: Histamine H3 Receptor Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the human histamine H3 receptor are prepared from cultured cells.

-

Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled H3 receptor antagonist (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the test compound.

-

Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity retained on the filter is measured by liquid scintillation counting.

-

Data Analysis: The data is used to generate a competition binding curve, from which the Ki (inhibitor constant) value is calculated. The Ki represents the affinity of the compound for the receptor.

Conclusion and Future Directions

The 4-(1H-Imidazol-4-YL)-benzylamine scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a solid foundation for the generation of diverse chemical libraries. The exploration of this chemical space, guided by systematic SAR studies, has already yielded potent inhibitors of farnesyltransferase and antagonists of the histamine H3 receptor.

Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their drug-like characteristics, including oral bioavailability and metabolic stability. Furthermore, the elucidation of the precise binding modes of these inhibitors through co-crystallization studies with their target enzymes will provide invaluable structural insights for the rational design of next-generation analogs with improved potency and selectivity. The journey from a simple imidazole-containing molecule to a potential clinical candidate is a testament to the power of medicinal chemistry to address unmet medical needs.

References

-

Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. PubMed. [Link]

-

Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Publications. [Link]

-

Imidazole-containing farnesyltransferase inhibitors: 3D quantitative structure-activity relationships and molecular docking. PubMed. [Link]

-

On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. [Link]

-

Quantitative structure-activity relationships of imidazole-containing farnesyltransferase inhibitors using different chemometric methods. PubMed. [Link]

-

Discovery and Structure−Activity Relationships of Imidazole-Containing Tetrahydrobenzodiazepine Inhibitors of Farnesyltransferase. ResearchGate. [Link]

-

(a) Flow chart of the proposed enzyme inhibitor screening methodology... ResearchGate. [Link]

-

Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. NIH. [Link]

Sources

- 1. Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imidazole-containing farnesyltransferase inhibitors: 3D quantitative structure-activity relationships and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative structure-activity relationships of imidazole-containing farnesyltransferase inhibitors using different chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Guide to 4-(1H-Imidazol-4-YL)-benzylamine: A Privileged Fragment for Modern Drug Discovery

Abstract